8-[(2E)-2-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-1,3-dimethyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
8-[(2Z)-2-(5-BROMO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDENE)HYDRAZINO]-1,3-DIMETHYL-7-PROPYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by its unique structure, which includes a brominated indole moiety and a hydrazino group linked to a purine scaffold
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(2Z)-2-(5-BROMO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDENE)HYDRAZINO]-1,3-DIMETHYL-7-PROPYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE typically involves multiple steps:
Bromination of Indole: The starting material, indole, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform to yield 5-bromoindole.
Formation of Indole-2,3-dione: The brominated indole is then oxidized to form 5-bromoindole-2,3-dione using oxidizing agents such as potassium permanganate or chromium trioxide.
Hydrazone Formation: The 5-bromoindole-2,3-dione reacts with hydrazine hydrate to form the corresponding hydrazone derivative.
Coupling with Purine Derivative: The hydrazone derivative is then coupled with 1,3-dimethyl-7-propylxanthine under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the hydrazino group, converting it to an amine.
Substitution: The bromine atom in the indole ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic media.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base such as sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Amino derivatives of the hydrazino group.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it a valuable tool for understanding biological processes.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties. It has shown promise as an anti-cancer agent, an anti-inflammatory compound, and a modulator of various biological pathways.
Industry
In the industrial sector, the compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for applications requiring high stability and reactivity.
Mechanism of Action
The mechanism of action of 8-[(2Z)-2-(5-BROMO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDENE)HYDRAZINO]-1,3-DIMETHYL-7-PROPYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to anti-cancer effects. Additionally, its interaction with inflammatory mediators can result in anti-inflammatory properties.
Comparison with Similar Compounds
Similar Compounds
- 8-[(2Z)-2-(5-BROMO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDENE)HYDRAZINO]-3-METHYL-7-OCTYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
- 8-[(2Z)-2-(5-BROMO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDENE)HYDRAZINO]-3-METHYL-7-(2-METHYL-2-PROPENYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
- 8-[(2Z)-2-(5-BROMO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDENE)HYDRAZINO]-7-(2-CHLOROBENZYL)-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
Uniqueness
The uniqueness of 8-[(2Z)-2-(5-BROMO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDENE)HYDRAZINO]-1,3-DIMETHYL-7-PROPYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE lies in its specific substitution pattern and the presence of a propyl group at the 7-position of the purine ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C18H18BrN7O3 |
---|---|
Molecular Weight |
460.3 g/mol |
IUPAC Name |
8-[(5-bromo-2-hydroxy-1H-indol-3-yl)diazenyl]-1,3-dimethyl-7-propylpurine-2,6-dione |
InChI |
InChI=1S/C18H18BrN7O3/c1-4-7-26-13-14(24(2)18(29)25(3)16(13)28)21-17(26)23-22-12-10-8-9(19)5-6-11(10)20-15(12)27/h5-6,8,20,27H,4,7H2,1-3H3 |
InChI Key |
HPGJJVMEEBDQMC-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=C(N=C1N=NC3=C(NC4=C3C=C(C=C4)Br)O)N(C(=O)N(C2=O)C)C |
Origin of Product |
United States |
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